molecular formula C12H16F2N2 B6362516 1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240573-69-6

1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6362516
CAS No.: 1240573-69-6
M. Wt: 226.27 g/mol
InChI Key: NXVDTYVPPZPWEA-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 2,5-difluorobenzyl chloride with 2-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine can be compared with other similar compounds, such as:

    1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride: This compound has a different functional group (piperazin-2-one) and is used in different applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDTYVPPZPWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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